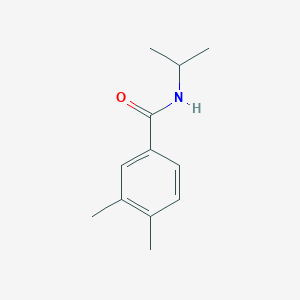![molecular formula C15H12BrNO3 B5521510 methyl 2-[(2-bromobenzoyl)amino]benzoate](/img/structure/B5521510.png)
methyl 2-[(2-bromobenzoyl)amino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as Methyl 4-(bromomethyl)benzoate, involves the reaction of methyl 4-methylbenzoate with N-bromosuccinimide (NBS) under specific conditions that favor the bromination at the methyl group, indicating a pathway that could be adapted for the synthesis of methyl 2-[(2-bromobenzoyl)amino]benzoate by modifying the starting materials and reaction conditions accordingly (Bi Yun-mei, 2012).
Molecular Structure Analysis
Studies on similar compounds have utilized techniques like single-crystal X-ray diffraction, NMR, and IR spectroscopy to elucidate their structures. These methods reveal complex hydrogen bonding patterns and polarized molecular-electronic structures that could be expected in methyl 2-[(2-bromobenzoyl)amino]benzoate as well, suggesting a detailed analysis of its molecular geometry and electronic distribution would provide insights into its reactivity and properties (J. Portilla et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of methyl 2-[(2-bromobenzoyl)amino]benzoate can be inferred from studies on similar compounds, where reactions involve nucleophilic addition or substitution facilitated by the electron-withdrawing bromo and amido groups. For instance, the use of Methyl 2-((succinimidooxy)carbonyl)benzoate in N-phthaloylation highlights the reactivity of the carbonyl and ester groups in such molecules, suggesting potential pathways for further functionalization of methyl 2-[(2-bromobenzoyl)amino]benzoate (J. Casimir et al., 2002).
Physical Properties Analysis
While specific studies on the physical properties of methyl 2-[(2-bromobenzoyl)amino]benzoate are not available, the analysis of related compounds provides a useful comparison. For example, vibrational spectroscopy and molecular hyperpolarizability studies on Methyl 2-amino 5-bromobenzoate offer insights into the vibrational modes and electronic properties that could be expected for methyl 2-[(2-bromobenzoyl)amino]benzoate, including its potential for nonlinear optical (NLO) applications (A. Saxena et al., 2015).
Aplicaciones Científicas De Investigación
Continuous-Flow Diazotization for Efficient Synthesis
An innovative approach through continuous-flow diazotization demonstrates the efficient synthesis of related compounds, highlighting the capacity to minimize side reactions such as hydrolysis. This method underscores the potential in synthetic chemistry for producing high-purity products by controlling reaction conditions more precisely than traditional batch processes. The process illustrates the synthesis's efficiency, yielding significant throughput with reduced side reactions, showcasing its application in developing compounds like methyl 2-[(2-bromobenzoyl)amino]benzoate (Yu et al., 2016).
Hydrolysis and Saponification
The hydrolysis and saponification of methyl benzoates offer insights into the reactivity and potential modifications of the compound under study. This research indicates the conditions under which methyl 2-[(2-bromobenzoyl)amino]benzoate might undergo hydrolysis or saponification, thereby affecting its stability and reactivity in various chemical environments (Alemán et al., 1999).
Intramolecular Aminolysis of Esters
The study on general base and acid-catalyzed intramolecular aminolysis of esters presents a fundamental understanding of the cyclization processes that could involve compounds structurally related to methyl 2-[(2-bromobenzoyl)amino]benzoate. This research sheds light on the mechanisms through which such compounds undergo transformations, potentially leading to new derivatives with varied biological or chemical properties (Fife & Chauffe, 2000).
Regulation of Aromatic Acid Degradation Pathways
Understanding the regulatory mechanisms in microbial degradation of aromatic compounds can inform the biotechnological applications of methyl 2-[(2-bromobenzoyl)amino]benzoate and similar compounds. The identification of the benR gene as a key regulator in Pseudomonas putida provides insights into how such compounds might be biodegraded or utilized in bioremediation efforts (Cowles, Nichols, & Harwood, 2000).
Synthesis of Anticancer Intermediates
The synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs, demonstrates the pharmaceutical relevance of methodologies applicable to compounds like methyl 2-[(2-bromobenzoyl)amino]benzoate. This example underscores the role of such synthetic intermediates in the development of therapeutics, highlighting the broad applicability of these chemical processes in drug discovery (Sheng-li, 2004).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)11-7-3-5-9-13(11)17-14(18)10-6-2-4-8-12(10)16/h2-9H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOMRPXJMWUKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)


![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)
![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)
![methyl 3-({[(4-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5521479.png)
![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)
![4-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzenesulfonohydrazide](/img/structure/B5521497.png)


![4-(6-chloroimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B5521524.png)

![2-[(8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5521543.png)
![((2S)-1-{[6-(2-methylphenyl)[1,3]dioxolo[4,5-g]quinolin-7-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5521552.png)